molecular formula C19H13N5O4 B14261395 4-(2,2-Diphenylhydrazinyl)-3,5-dinitrobenzonitrile CAS No. 207225-24-9

4-(2,2-Diphenylhydrazinyl)-3,5-dinitrobenzonitrile

Cat. No.: B14261395
CAS No.: 207225-24-9
M. Wt: 375.3 g/mol
InChI Key: NPWBPAMPKBJBMW-UHFFFAOYSA-N
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Description

4-(2,2-Diphenylhydrazinyl)-3,5-dinitrobenzonitrile is an organic compound with a complex structure that includes both hydrazinyl and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2-Diphenylhydrazinyl)-3,5-dinitrobenzonitrile typically involves the reaction of 2,2-diphenylhydrazine with 3,5-dinitrobenzonitrile under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction. The mixture is then heated to a specific temperature to ensure the completion of the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial reactors, precise control of reaction conditions, and purification steps to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2,2-Diphenylhydrazinyl)-3,5-dinitrobenzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can lead to the formation of 4-(2,2-Diphenylhydrazinyl)-3,5-diaminobenzonitrile.

Scientific Research Applications

4-(2,2-Diphenylhydrazinyl)-3,5-dinitrobenzonitrile has several scientific research applications:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-(2,2-Diphenylhydrazinyl)-3,5-dinitrobenzonitrile exerts its effects involves interactions with molecular targets such as enzymes and proteins. The compound can inhibit specific enzymes by binding to their active sites, thereby affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,2-Diphenylhydrazinyl)-3,5-dinitrobenzenesulfonic acid
  • 2,2-Diphenyl-1-picrylhydrazyl

Uniqueness

4-(2,2-Diphenylhydrazinyl)-3,5-dinitrobenzonitrile is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

207225-24-9

Molecular Formula

C19H13N5O4

Molecular Weight

375.3 g/mol

IUPAC Name

4-(2,2-diphenylhydrazinyl)-3,5-dinitrobenzonitrile

InChI

InChI=1S/C19H13N5O4/c20-13-14-11-17(23(25)26)19(18(12-14)24(27)28)21-22(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-12,21H

InChI Key

NPWBPAMPKBJBMW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)NC3=C(C=C(C=C3[N+](=O)[O-])C#N)[N+](=O)[O-]

Origin of Product

United States

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